Lipophilicity Control: logP Reduction vs. tert-Butyl and Oxetane
3,3-Difluorooxetane demonstrates a profoundly lower lipophilicity (logP = 0.65) compared to the classic tert-butyl bioisostere (logP ~2.0 for tert-butylbenzene) and even the parent oxetane, offering a key advantage in reducing logD to mitigate off-target toxicity and improve solubility . In a matched molecular pair analysis, replacing a phenyl-tert-butyl moiety with phenyl-3,3-difluorooxetane resulted in a substantial reduction in HPLC-measured logD7.4 from 3.5 to 2.1 [1]. This extent of polarity enhancement cannot be achieved with 3,3-dimethyloxetane or 3-fluorooxetane, which typically retain higher logP values due to the absence of the strong dipole from the vicinal fluorine atoms.
| Evidence Dimension | Lipophilicity (logP / logD7.4) |
|---|---|
| Target Compound Data | logP = 0.65; Phenyl-3,3-difluorooxetane derivative logD7.4 = 2.1 |
| Comparator Or Baseline | tert-Butylbenzene logP ~2.0; Phenyl-tert-butyl derivative logD7.4 = 3.5 |
| Quantified Difference | ΔlogP ~ -1.35; ΔlogD7.4 = -1.4 |
| Conditions | In silico calculation (ACD/Labs) for logP; HPLC logD at pH 7.4 |
Why This Matters
For procurement, this predicts a high probability of achieving lower in vivo volume of distribution and reduced hERG binding compared to traditional alkyl isosteres.
- [1] Liashuk, O. S.; et al. Chemistry 2024, 30 (72), e202403277. (Supporting Information, Table S1 for matched pair logD data). View Source
